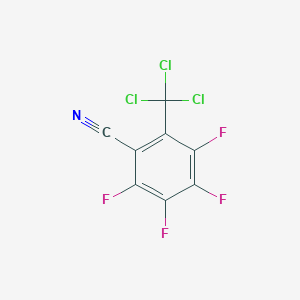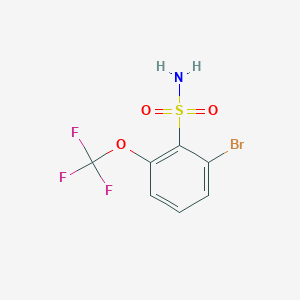
3-(Trichloromethyl)benzophenone, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trichloromethyl)benzophenone, 95% (3-TCMBP) is a versatile chemical compound that has a wide range of applications in scientific research. It is a white crystalline solid with a melting point of approximately 145°C and is soluble in most organic solvents. 3-TCMBP is a relatively inexpensive and commercially available reagent that is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
3-(Trichloromethyl)benzophenone, 95% is used as a reagent in a variety of scientific research applications. It is used as a catalyst in the synthesis of organic compounds, as a photosensitizer in photochemical reactions, and as a fluorescent probe in spectroscopic measurements. It is also used as a catalyst in the synthesis of polymers, as a reactant in the synthesis of pharmaceuticals, and as a ligand in the synthesis of transition metal complexes.
Mécanisme D'action
The mechanism of action of 3-(Trichloromethyl)benzophenone, 95% is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which can facilitate the formation of new bonds between molecules. The compound can also act as a photosensitizer, which can promote the formation of reactive oxygen species (ROS) upon exposure to light. The ROS can then react with other molecules to form new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Trichloromethyl)benzophenone, 95% are not yet fully understood. However, it is believed that the compound can be toxic to cells and can cause oxidative damage to proteins and DNA. It is also believed that the compound can interfere with the activity of enzymes and can affect the expression of genes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Trichloromethyl)benzophenone, 95% in laboratory experiments include its low cost, availability, and versatility. The compound is relatively inexpensive and can be easily obtained from chemical suppliers. It is also a highly versatile reagent that can be used in a variety of laboratory experiments. However, the compound can be toxic and can cause oxidative damage to cells, so it should be handled with caution.
Orientations Futures
There are a number of potential future directions for 3-(Trichloromethyl)benzophenone, 95% research. One potential area of research is to further explore its mechanism of action and to better understand its biochemical and physiological effects. It would also be beneficial to further explore its potential applications in the synthesis of organic compounds, pharmaceuticals, and polymers. Additionally, further research could explore its potential as a fluorescent probe for spectroscopic measurements and its potential use as a photosensitizer in photochemical reactions. Finally, it would also be beneficial to explore ways to reduce the toxicity of the compound and to develop safer methods of handling and using it in laboratory experiments.
Méthodes De Synthèse
3-(Trichloromethyl)benzophenone, 95% can be synthesized from the reaction of benzophenone with trichloromethane in the presence of a Lewis acid such as aluminum chloride, zinc chloride, or boron trifluoride. The reaction is typically conducted in an inert atmosphere and the product is isolated by column chromatography or recrystallization. The yield of the reaction is typically around 95%.
Propriétés
IUPAC Name |
phenyl-[3-(trichloromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZKFDYOFKOBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)





